molecular formula C8H13ClN2 B13492250 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers

Cat. No.: B13492250
M. Wt: 172.65 g/mol
InChI Key: XNFGBJBKTYKMDD-UHFFFAOYSA-N
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Description

4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers: is a chemical compound with the molecular formula C8H12N2·HCl. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to separate the diastereomers and obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the nitrile group may be converted to other functional groups such as carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

Biology: In biological research, it can be used as a ligand in the study of receptor-ligand interactions due to its unique bicyclic structure.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target. The nitrile group can participate in hydrogen bonding and other interactions, enhancing its binding affinity.

Comparison with Similar Compounds

    4-azabicyclo[5.1.0]octane: A similar compound without the nitrile group.

    8-azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.

    Quinuclidine: A bicyclic amine with a similar nitrogen-containing structure.

Uniqueness: The presence of the nitrile group in 4-azabicyclo[510]octane-8-carbonitrile hydrochloride distinguishes it from other similar compounds, providing unique reactivity and binding properties

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

4-azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c9-5-8-6-1-3-10-4-2-7(6)8;/h6-8,10H,1-4H2;1H

InChI Key

XNFGBJBKTYKMDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2C1C2C#N.Cl

Origin of Product

United States

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